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Compound of Interest

Compound Name:
2,6-Dimethyl-tetrahydro-pyran-4-

carbaldehyde

CAS No.: 1212021-29-8

Cat. No.: B1457031 Get Quote

Target Analyte: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (C₈H₁₄O₂, MW 142.[1]19)

Context: Impurity profiling, stereochemical verification, and synthetic process control.

Executive Summary
In drug development and fine chemical synthesis, substituted tetrahydropyrans present unique

analytical challenges due to their stereoisomerism (cis/trans) and thermal lability.[1] While

direct GC-MS analysis of the aldehyde is possible, it is prone to oxidation and isomerization.[1]

This guide compares the direct fragmentation signature of the target molecule against its non-

methylated analog (Tetrahydro-pyran-4-carbaldehyde) and its oxime-derivatized form,

establishing a self-validating workflow for unambiguous identification.[1]

Part 1: Theoretical Fragmentation & Mechanistic
Analysis[1]
The mass spectral signature of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is governed

by the interplay between the exocyclic aldehyde and the cyclic ether oxygen.[1] Unlike linear

aldehydes, the pyran ring directs fragmentation through specific ring-opening pathways.[1]
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The molecular ion (M⁺, m/z 142) is typically weak or absent due to the lability of the aldehyde

hydrogen and the stability of the cyclic oxonium ions formed upon fragmentation.[1]

Alpha-Cleavage (Aldehyde Initiated):

m/z 113 (M - 29): Homolytic cleavage of the C-C bond adjacent to the carbonyl group

results in the loss of the formyl radical ([1]•CHO). This generates a secondary carbocation

on the pyran ring at position 4.[1] This is a diagnostic peak for the aldehyde functionality.

[1]

m/z 141 (M - 1): Loss of the aldehydic hydrogen.[1] Common but often low intensity.[1]

McLafferty Rearrangement (Ring-Assisted):

The aldehyde oxygen can abstract a gamma-hydrogen.[1] In this structure, the gamma-

hydrogens are located at the C2 and C6 positions (the methine protons bearing the methyl

groups).[1]

This rearrangement facilitates ring opening and elimination of neutral alkene fragments,

often producing even-mass radical cations (e.g., m/z 58 or m/z 72), distinguishing it from

isomers where the aldehyde is too far from abstractable hydrogens.[1]

Ring Fission (Ether Initiated):

Ionization at the ether oxygen leads to C-C bond cleavage adjacent to the oxygen (alpha-

cleavage relative to the ring oxygen).[1][2]

Subsequent elimination of alkyl fragments leads to lower mass ions characteristic of the

methylated pyran core (m/z 43, 57, 71).[1]
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Figure 1: Predicted fragmentation cascade for 2,6-Dimethyl-tetrahydro-pyran-4-
carbaldehyde showing the three primary mechanistic pathways.

Part 2: Comparative Performance Analysis
To validate the identity of the target, it must be compared against "Alternatives"—specifically

structurally related analogs and derivatives.[1]

Comparison 1: Target vs. Non-Methylated Analog
Alternative: Tetrahydro-pyran-4-carbaldehyde (MW 114)[1]

This comparison validates the substitution pattern. If the user possesses the 2,6-dimethyl

compound, the mass spectrum should exhibit a consistent +28 Da mass shift (two methyl

groups) for fragments retaining the ring structure, while the aldehyde-specific losses remain

constant.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1457031?utm_src=pdf-body-img
https://www.benchchem.com/product/b1457031?utm_src=pdf-body
https://www.benchchem.com/product/b1457031?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Formyltetrahydropyran
https://pubchem.ncbi.nlm.nih.gov/compound/4-Formyltetrahydropyran
https://pubchem.ncbi.nlm.nih.gov/compound/4-Formyltetrahydropyran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Non-Methylated
Analog (MW 114)

2,6-Dimethyl Target
(MW 142)

Interpretation

Molecular Ion m/z 114 m/z 142

Confirms C₂H₄

addition (2x Methyl).

[1][3]

Base Peak (Likely) m/z 43 or 55 m/z 43 or 71

Methylation shifts the

alkyl fragment

distribution to higher

mass.[1]

Loss of CHO m/z 85 (114 - 29) m/z 113 (142 - 29)

Critical Validation: The

M-29 peak confirms

the aldehyde is intact

in both cases.[1]

Ring Fragment m/z 55 (C₄H₇⁺) m/z 83 (C₆H₁₁⁺)

Confirms methyls are

attached to the ring,

not the aldehyde

chain.[1]

Comparison 2: Direct Injection vs. Oxime Derivatization
Alternative: PFBHA-Oxime Derivative (Gold Standard)[1]

Aldehydes are notoriously difficult to quantify directly due to peak tailing and thermal

degradation in the GC inlet.[1] Derivatization with O-(2,3,4,5,6-

pentafluorobenzyl)hydroxylamine (PFBHA) is the industry standard for high-sensitivity profiling.

[1]

Direct Injection (Underivatized):

Pros: No sample prep.[1]

Cons: Poor peak shape, potential for oxidation to carboxylic acid (M+16 peak

appearance), difficult to separate cis/trans isomers.[1]

PFBHA Derivative:
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Pros: Excellent chromatographic peak shape, distinct separation of syn and anti oxime

isomers (doubling of peaks helps confirmation), high sensitivity (ECNI mode).[1]

Diagnostic Ion:m/z 181 (Pentafluorobenzyl cation).[1]

Part 3: Experimental Protocol (Self-Validating
System)
This protocol is designed to be self-validating. The appearance of the "Doublet Peak" (syn/anti

isomers) in the derivatized sample confirms the presence of the aldehyde and rules out ketone

isomers (which form oximes but often with different ratios or steric hindrance).[1]

Reagents
Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).[1]

Solvent: Toluene or Hexane (HPLC Grade).[1]

Acid Catalyst: 6M HCl (trace).[1]

Step-by-Step Workflow
Extraction: Dissolve 10 mg of sample (reaction crude or isolated intermediate) in 1 mL of

solvent.

Derivatization: Add 200 µL of PFBHA solution. Vortex for 1 minute.

Incubation: Allow to stand at room temperature for 30 minutes. (Aldehydes react fast;

ketones require heat).[1]

Phase Separation: The oxime partitions into the organic layer.[1] Remove the aqueous layer.

[1]

Drying: Pass organic layer through anhydrous Na₂SO₄.[1]

GC-MS Analysis:

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]
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Inlet: 250°C, Split 10:1.

Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

Scan: m/z 40-400.

Data Validation Check
Pass Criteria: Observation of two chromatographic peaks (syn/anti oximes) with identical

mass spectra containing the m/z 181 base peak and a molecular ion of M_derivative = 142 +

195 = 337 Da.

Fail Criteria: Single peak (indicates ketone or non-aldehyde impurity) or lack of m/z 181.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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